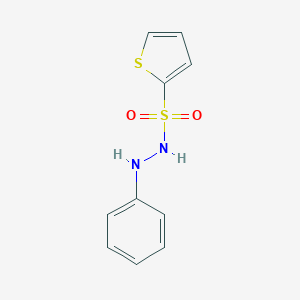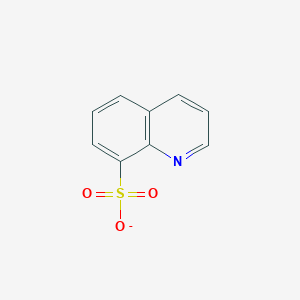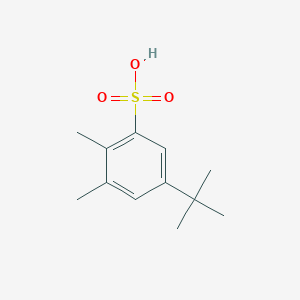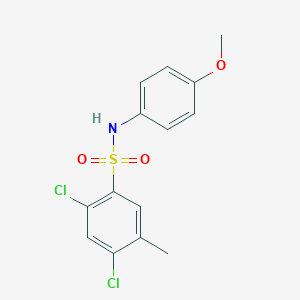
N'-phenyl-2-thiophenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-thiophenesulfonohydrazide, also known as PTSH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonohydrazides and has a molecular formula of C8H8N2O2S2.
Mécanisme D'action
The exact mechanism of action of N'-phenyl-2-thiophenesulfonohydrazide is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Biochemical and Physiological Effects:
N'-phenyl-2-thiophenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-phenyl-2-thiophenesulfonohydrazide is its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It also has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of N'-phenyl-2-thiophenesulfonohydrazide is its low solubility in water, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N'-phenyl-2-thiophenesulfonohydrazide. One direction is to further investigate its anti-tumor activity and its potential use as an anti-cancer agent. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could also be areas of future research.
Conclusion:
In conclusion, N'-phenyl-2-thiophenesulfonohydrazide is a chemical compound that has potential applications in various fields of research. Its synthesis method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%. N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. Its mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and regulate glucose metabolism. N'-phenyl-2-thiophenesulfonohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of N'-phenyl-2-thiophenesulfonohydrazide involves the reaction of 2-thiophenesulfonyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization with ethanol. This method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%.
Applications De Recherche Scientifique
N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential applications in various fields of research. In the field of medicine, it has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-diabetic agent by regulating glucose metabolism.
Propriétés
Formule moléculaire |
C10H10N2O2S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
N//'-phenylthiophene-2-sulfonohydrazide |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H |
Clé InChI |
FJGGKBWUDFTURU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)